molecular formula C10H11NO2 B3367482 Methyl 3-phenylaziridine-2-carboxylate CAS No. 179092-78-5

Methyl 3-phenylaziridine-2-carboxylate

Cat. No. B3367482
CAS RN: 179092-78-5
M. Wt: 177.2 g/mol
InChI Key: FCVUIWBWIUKGDX-UHFFFAOYSA-N
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Description

“Methyl 3-phenylaziridine-2-carboxylate” is a chemical compound with the molecular formula C10H11NO2 . It is a derivative of aziridine-2-carboxylic acid .


Synthesis Analysis

Aziridine-2-carboxylic acid derivatives, including “this compound”, have been synthesized and tested as PDIA1 inhibitors . The most popular and well-explored synthetic method for obtaining aziridines in general, especially 3-aryl substituted aziridines, is the cyclization of dihalogen derivatives and halogenated olefins with amines .


Molecular Structure Analysis

The molecular weight of “this compound” is 177.20 . The molecular structure of this compound can be represented by the formula C10H11NO2 .


Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives, including “this compound”, have been found to be weak to moderately active PDIA1 inhibitors . The high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles .

Scientific Research Applications

Synthesis and Ring Opening Reactions

Methyl 3-phenylaziridine-2-carboxylate has been utilized in various synthesis and ring-opening reactions. For instance, the synthesis of cis-3-alkylaziridine-2-carboxylates, including cis-3-phenylaziridine-2-carboxylates, was achieved from α-aminonitrile and alkyldiazoacetate with a Lewis acid. This process is significant for the preparation of chiral aziridines, which are further used to synthesize various amino acids like homophenylalanine and α-amino-β-hydroxy acid through regioselective aziridine ring openings (Lee et al., 2001).

Synthesis of Phenylalanine Derivatives

The compound has been used in the synthesis of functionalized phenylalanine derivatives. The ring-opening reactions of 3-arylaziridine-2-carboxylic esters with various nucleophiles have been described, showcasing the versatility of this compound in creating a range of derivatives (Legters et al., 2010).

Antimicrobial Activity Studies

This compound derivatives have been synthesized and their in vitro antimicrobial activity investigated. These studies are crucial in the development of new antimicrobial agents and understanding the biological activity of such compounds (Nagashree et al., 2013).

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis, such as in the production of beta-phenyl-substituted cysteine, tryptophan, and serine derivatives. This synthesis approach, using enantiomerically pure 3-phenylaziridine-2-carboxylic ester, contributes to the field of stereochemistry and the production of specific amino acid derivatives (Xiong et al., 2002).

Generation of 2H-Azirine Carboxylates

This compound is involved in generating enantiopure 2-substituted 2H-azirine 3-carboxylates, which are critical in the aza Diels-Alder reaction to produce bicyclic and tricyclic aziridines (Davis & Deng, 2007).

Mechanism of Action

The mechanism of action of “Methyl 3-phenylaziridine-2-carboxylate” and its derivatives is associated with the inhibition of protein disulfide isomerases (PDIs), enzymes containing catalytically active thiol groups . These compounds are expected to be more reactive toward the thiol group of the cysteine in comparison to the “classical” thiol-trapping agents .

Safety and Hazards

The safety data sheet for a similar compound, 2-Methyl-3-phenylaziridine, suggests that all spills should be cleaned up immediately, and contact with skin and eyes should be avoided . It is recommended to use protective equipment and avoid generating dust .

Future Directions

Aziridine-2-carboxylic acid derivatives, including “Methyl 3-phenylaziridine-2-carboxylate”, have attracted attention due to their potential as PDIA1 inhibitors . Future research may focus on synthesizing a library of novel aziridine-2-carboxylic acid derivatives and testing these compounds as potential PDI inhibitors .

properties

IUPAC Name

methyl 3-phenylaziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-8(11-9)7-5-3-2-4-6-7/h2-6,8-9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVUIWBWIUKGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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